
tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate is a compound that features a diazirine ring, a mercaptoethyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoethyl group can yield disulfides, while reduction of the diazirine ring can produce amines .
Applications De Recherche Scientifique
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a cross-linking reagent in organic synthesis and polymer chemistry.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate involves the formation of reactive intermediates upon exposure to light or specific chemical conditions. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to covalent modifications. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2-mercaptoethyl)carbamate: Similar structure but lacks the diazirine ring.
Tert-butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of a diazirine ring.
Tert-butyl N-(2-methylphenyl)carbamate: Features a methylphenyl group instead of a mercaptoethyl group.
Uniqueness
Tert-butyl (2-(3-(2-mercaptoethyl)-3H-diazirin-3-yl)ethyl)carbamate is unique due to the presence of the diazirine ring, which imparts photo-reactivity and allows for specific applications in photoaffinity labeling and cross-linking studies. This distinguishes it from other similar compounds that lack this functional group.
Propriétés
Formule moléculaire |
C10H19N3O2S |
|---|---|
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-[3-(2-sulfanylethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O2S/c1-9(2,3)15-8(14)11-6-4-10(5-7-16)12-13-10/h16H,4-7H2,1-3H3,(H,11,14) |
Clé InChI |
JNHIITIAFCRRLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(N=N1)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


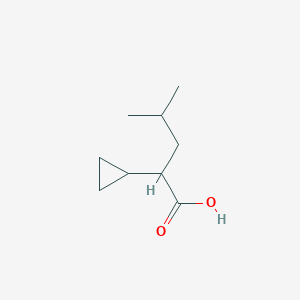

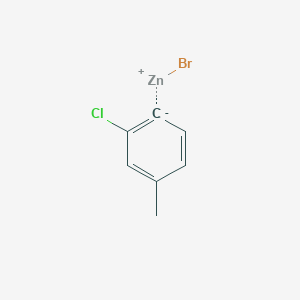
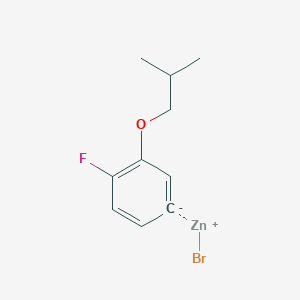

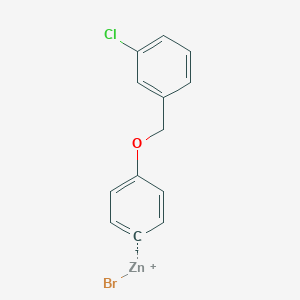
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
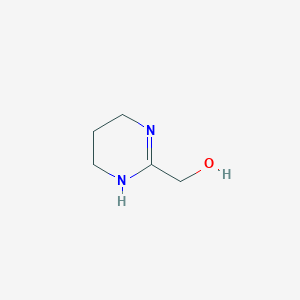
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
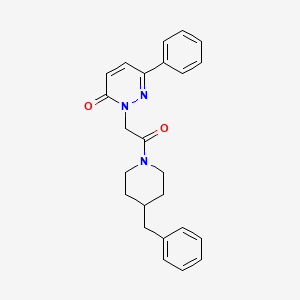
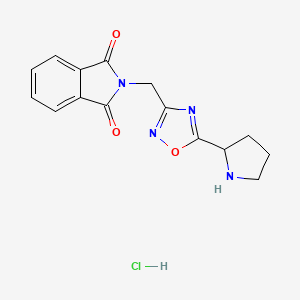
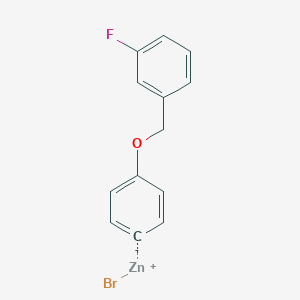
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

